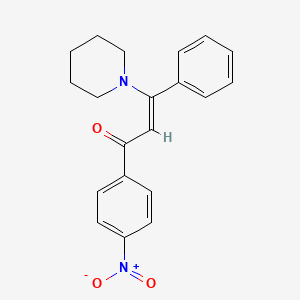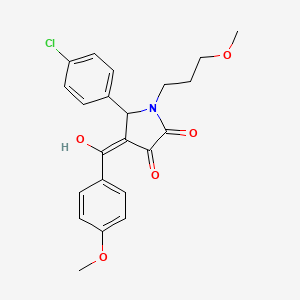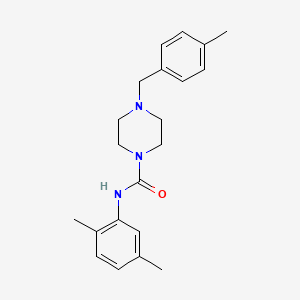
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one, also known as NPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPP is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C19H18N2O3. In
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory prostaglandins. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has also been shown to bind to the mu-opioid receptor, which is involved in pain perception and regulation.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has also been shown to reduce the levels of reactive oxygen species (ROS) and oxidative stress markers, which are involved in the pathogenesis of various diseases. In addition, 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been shown to modulate the activity of ion channels and neurotransmitter receptors, which are involved in the regulation of neuronal excitability and synaptic transmission.
Advantages and Limitations for Lab Experiments
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have several advantages for lab experiments, such as their high potency, selectivity, and stability. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one can be easily synthesized in large quantities and can be modified to produce a wide range of analogs with different chemical and biological properties. However, 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs also have some limitations, such as their potential toxicity and side effects. Therefore, careful dose-response and toxicity studies are necessary before using 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in lab experiments.
Future Directions
There are several future directions for 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in scientific research. One direction is to explore the potential applications of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in drug discovery and development. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have shown promising pharmacological activities in various disease models, and further studies are needed to elucidate their mechanism of action and optimize their chemical and biological properties. Another direction is to investigate the potential therapeutic applications of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in human diseases. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have shown potential as anti-inflammatory, analgesic, anticonvulsant, and anti-cancer agents, and further studies are needed to evaluate their efficacy and safety in clinical trials. Finally, further studies are needed to explore the potential applications of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in neuroscience research. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have shown potential as modulators of ion channels and neurotransmitter receptors, and further studies are needed to elucidate their role in neuronal excitability and synaptic transmission.
Synthesis Methods
The synthesis of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one involves the condensation of 4-nitrobenzaldehyde, acetophenone, and piperidine in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization. The yield of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one can be improved by optimizing the reaction conditions, such as temperature, catalyst concentration, and reaction time.
Scientific Research Applications
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been widely used in scientific research due to its potential applications in drug discovery and development. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one is a versatile compound that can be modified to produce a wide range of analogs with different chemical and biological properties. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have been shown to exhibit various pharmacological activities, such as anti-inflammatory, analgesic, anticonvulsant, and anti-cancer effects.
properties
IUPAC Name |
(Z)-1-(4-nitrophenyl)-3-phenyl-3-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-20(17-9-11-18(12-10-17)22(24)25)15-19(16-7-3-1-4-8-16)21-13-5-2-6-14-21/h1,3-4,7-12,15H,2,5-6,13-14H2/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQZVEXKNHQEDI-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C(=C\C(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-1-(4-nitrophenyl)-3-phenyl-3-(piperidin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5296086.png)
![[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5296100.png)

![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5296122.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5296126.png)
![N-(cyclopropylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5296134.png)
![1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine](/img/structure/B5296140.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B5296146.png)
![7-[2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-1-methyl-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5296148.png)
![1-(2-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5296150.png)
![3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5296170.png)
![4-methoxy-N-methyl-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5296185.png)